![molecular formula C24H30N4O2 B2897800 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine CAS No. 60013-06-1](/img/structure/B2897800.png)
1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine
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Overview
Description
Scientific Research Applications
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds, particularly those with bulky moieties, demonstrated substantial inhibitory effects on acetylcholinesterase, potentially useful for developing antidementia agents (Sugimoto et al., 1990).
Antimicrobial Activity
Piperazine derivatives, which include 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit variable and modest activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antileishmanial Agents
A series of diarylpiperazines, structurally related to 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine, have been prepared and shown to possess antileishmanial activity. These compounds, particularly 1,4-bis[4-(1H-benzimidazol-2-yl)phenyl]piperazine, emerged as potent inhibitors of Leishmania species, making them promising candidates for antileishmanial therapy (Mayence et al., 2004).
Antiviral Activity Against HIV
1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine derivatives have been characterized as potent inhibitors of HIV-1 attachment, interfering with the interaction of viral gp120 with the host cell receptor CD4. The piperazine ring in these compounds acts as a critical scaffold for deploying other molecular structures in a manner that complements the binding site on gp120 (Wang et al., 2009).
Anticancer Activity
Piperazine derivatives, including 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have shown potential as therapeutic agents in the treatment of cancer (Kumar et al., 2009).
Erythroid Differentiation in Leukemia
Piperazine derivatives have been tested for their ability to inhibit the proliferation of K-562 chronic myelogenous leukemia cells and to induce erythroid differentiation. These findings suggest a potential therapeutic role for such compounds in leukemia treatment (Saab et al., 2013).
Safety and Hazards
properties
IUPAC Name |
[4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(21-7-3-1-4-8-21)27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)24(30)22-9-5-2-6-10-22/h1-10H,11-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUCPYWGEAXGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine |
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